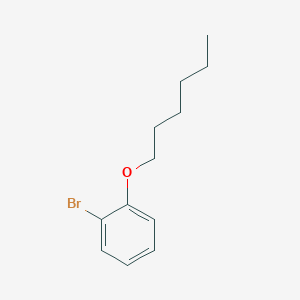

1-Bromo-2-(hexyloxy)benzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Bromo-2-(hexyloxy)benzene is a compound that is part of a broader class of bromobenzene derivatives. These compounds are characterized by a bromine atom attached to a benzene ring, which is further modified by various substituents such as alkoxy groups. The presence of the bromine atom and the substituted alkyl chain significantly influences the chemical and physical properties of these molecules, as well as their potential applications in organic synthesis and materials science.

Synthesis Analysis

The synthesis of bromobenzene derivatives can be achieved through various methods. For instance, the total synthesis of a complex bromobenzene natural product was accomplished starting from a bromo-dimethoxyphenyl methanol, indicating the versatility of bromobenzene intermediates in synthetic chemistry . Another study demonstrated the synthesis of chiral 1-halo-1-bromo compounds from carbohydrates, which may serve as valuable intermediates, suggesting that bromobenzene derivatives can be synthesized from a range of starting materials . Additionally, the synthesis and characterization of 1-bromo-4-(3,7-dimethyloctyl)benzene were reported, highlighting the importance of these compounds as precursors for the synthesis of graphene nanoribbons .

Molecular Structure Analysis

The molecular structure of bromobenzene derivatives is influenced by the substituents attached to the benzene ring. X-ray structure determinations of various bromo- and bromomethyl-substituted benzenes have revealed a range of interactions, such as C–H···Br, C–Br···Br, and C–Br···π, which contribute to the diversity of their solid-state packing . The crystal structures of 1-bromo-3,5-bis(4,4-dimethyl-1,3-oxazolin-2-yl)benzene and its iodine analog showed supramolecular features like hydrogen bonding and π–π interactions .

Chemical Reactions Analysis

Bromobenzene derivatives can undergo various chemical reactions due to the presence of the reactive bromine atom. For example, the conversion of an aryl bromide to the corresponding aryllithium was reported for a sterically hindered 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene, which is indicative of the reactivity of the bromine atom in nucleophilic substitution reactions . Furthermore, the ring expansion to 1-bromo-1-alumacyclonona-2,4,6,8-tetraene by the insertion of alkyne molecules into Al-C bonds demonstrates the potential for bromobenzene derivatives to participate in complex transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromobenzene derivatives are significantly affected by the bromine atom and the nature of the substituents. The self-assembly of bromobenzene derivatives with different alkyl chains on surfaces was studied, revealing the impact of molecular structure and functional groups on their arrangements . The proximity of large halogen substituents in dibromo-iodobenzenes was found to induce only minor distortions in the molecular structure, which in turn affects the physical properties such as absorption in the visible region and reactivity .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

1-Bromo-2-(hexyloxy)benzene plays a crucial role in the synthesis and characterization of various organic compounds. Studies have explored its use in the formation of different halogenated and organometallic compounds. For example, Bovonsombat and Mcnelis (1993) used a related halogenation technique for polyalkylbenzenes, illustrating the versatility of halogenated compounds in organic synthesis (Bovonsombat & Mcnelis, 1993). Similarly, the creation of ethynylferrocene compounds from bromobenzene derivatives highlights the compound's utility in forming complex molecules with potential applications in areas like materials science and catalysis (Fink et al., 1997).

Organic Synthesis Intermediates

The compound also serves as an intermediate in the synthesis of other organic molecules. For example, González et al. (2003) demonstrated its utility in creating 1-deoxy-1-halo-1-bromo-alditols, offering valuable intermediates for further organic synthesis (González et al., 2003). Kuroda and Kobayashi (2015) developed a method to synthesize 1-substituted 3-alkoxy-1H-isoindoles using a similar compound, showcasing the broad applicability of halogenated benzene derivatives in organic chemistry (Kuroda & Kobayashi, 2015).

Photoluminescence and Material Properties

The compound's derivatives also exhibit unique photoluminescence properties, as demonstrated by Liang Zuo-qi (2015), who synthesized a related compound and investigated its fluorescence properties. This research suggests potential applications in materials science, particularly in developing new photoluminescent materials (Liang Zuo-qi, 2015).

Self-Assembly and Surface Studies

Moreover, the bromine and substituted alkyl chain in bromobenzene derivatives have been found to significantly influence their interfacial self-assembly, as studied by Li et al. (2012) using scanning tunneling microscopy. This has implications for the design and fabrication of nanoscale materials and devices (Li et al., 2012).

Eigenschaften

IUPAC Name |

1-bromo-2-hexoxybenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrO/c1-2-3-4-7-10-14-12-9-6-5-8-11(12)13/h5-6,8-9H,2-4,7,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAEVDESICZHIJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=CC=C1Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2-(hexyloxy)benzene | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![benzyl 2-(8-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)

![methyl 4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)benzoate](/img/structure/B2505908.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-3-(benzyloxy)benzamide](/img/structure/B2505911.png)

![1-(4-bromophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2505912.png)

![(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(benzo[b]thiophen-2-yl)methanone](/img/structure/B2505915.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)acrylamide](/img/structure/B2505916.png)

![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2505920.png)

![N4-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methyl]-N2,N2,N4-trimethylpyrimidine-2,4-diamine](/img/structure/B2505924.png)

![1-Aminopyrido[1,2-a]benzimidazole-2-carbonitrile](/img/structure/B2505926.png)

![2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2505927.png)